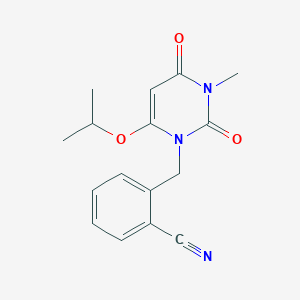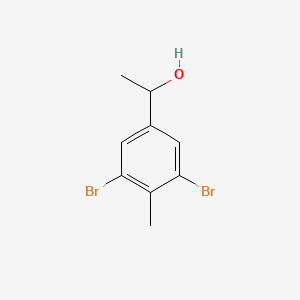
1-(3,5-Dibromo-4-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromo-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H10Br2O This compound features a phenyl ring substituted with two bromine atoms and a methyl group, along with an ethanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 4-methylphenyl ethanol using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dibromo-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-methylbenzaldehyde or 3,5-dibromo-4-methylbenzoic acid.
Reduction: Formation of 4-methylphenyl ethanol.
Substitution: Formation of 3,5-dihydroxy-4-methylphenyl ethanol or 3,5-diamino-4-methylphenyl ethanol.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromo-4-methylphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromo-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethanol group can form hydrogen bonds, further affecting the compound’s interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-methylphenol: Similar structure but lacks the ethanol group.
3,5-Dibromo-4-methylbenzaldehyde: Contains an aldehyde group instead of an ethanol group.
3,5-Dibromo-4-methylbenzoic acid: Contains a carboxylic acid group instead of an ethanol group
Uniqueness
1-(3,5-Dibromo-4-methylphenyl)ethanol is unique due to the presence of both bromine atoms and an ethanol group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H10Br2O |
|---|---|
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
1-(3,5-dibromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10Br2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4,6,12H,1-2H3 |
Clave InChI |
ZNESJZDYPGIQTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C(C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
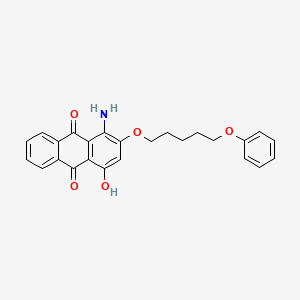
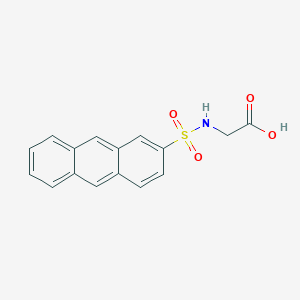

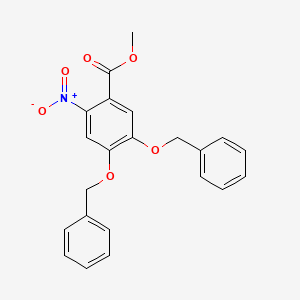
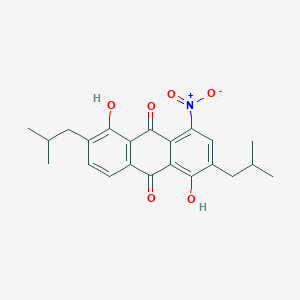
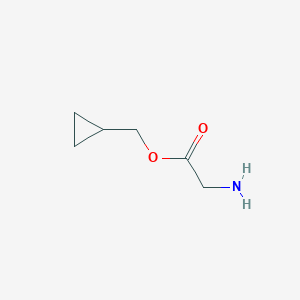
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)

![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
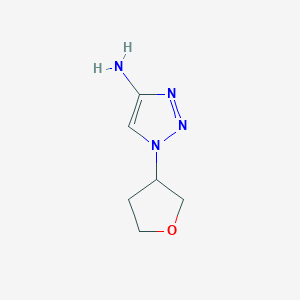
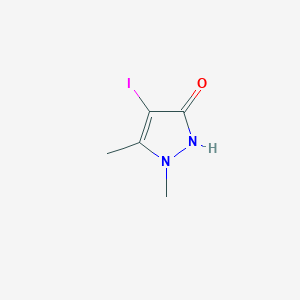
![N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13146796.png)
